molecular formula C22H25N3O2 B5580967 3-(1-benzyl-1H-imidazol-2-yl)-1-(2,5-dimethyl-3-furoyl)piperidine

3-(1-benzyl-1H-imidazol-2-yl)-1-(2,5-dimethyl-3-furoyl)piperidine

Cat. No.: B5580967
M. Wt: 363.5 g/mol
InChI Key: NLFZHEQOAPEGIB-UHFFFAOYSA-N
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Description

3-(1-benzyl-1H-imidazol-2-yl)-1-(2,5-dimethyl-3-furoyl)piperidine is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.19467705 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimycobacterial Activity : Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the queried compound, have shown significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights their potential as a scaffold for developing antimycobacterial agents (Lv et al., 2017).

  • Synthesis of Novel Derivatives : Research on the synthesis and reactions of compounds containing imidazole rings, similar to the compound , has led to the creation of novel derivatives with potential applications in various fields (Mahmoud et al., 2011).

  • Development of Sulfonylated Derivatives : A study focused on an efficient strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, which could be relevant for the compound (Cui et al., 2018).

  • Pharmacological Potential in Platelet Aggregation Inhibition : Compounds structurally similar to the queried chemical have shown promise in inhibiting human platelet aggregation, suggesting potential applications in antithrombotic treatments (Hayashi et al., 1998).

  • NMDA Receptor Antagonists : Certain derivatives structurally related to the compound have been identified as potent antagonists of the NMDA receptor subtype NR1A/2B, indicating potential for use in neurological disorders (Wright et al., 1999).

  • Corrosion Inhibition in Steel : Benzimidazole derivatives, which share structural similarities with the queried compound, have been studied for their inhibitory action on corrosion of steel in acidic environments, demonstrating the compound's potential in material sciences (Yadav et al., 2016).

Properties

IUPAC Name

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-13-20(17(2)27-16)22(26)25-11-6-9-19(15-25)21-23-10-12-24(21)14-18-7-4-3-5-8-18/h3-5,7-8,10,12-13,19H,6,9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFZHEQOAPEGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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